1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a diazepane ring with a triazolo-pyridazine moiety and a methoxy-dimethylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps:
Formation of the Triazolo-Pyridazine Moiety: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation, resulting in the formation of 1,2,4-triazolo[1,5-a]pyridines.
Diazepane Ring Formation: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The triazolo-pyridazine moiety can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming sulfonamide and sulfonothioester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines.
Scientific Research Applications
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be compared with other similar compounds:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolo-pyridazine core but differ in their substituents, affecting their chemical and biological properties.
Benzothiadiazine-1,1-dioxide Compounds: These compounds have a similar sulfonyl group but differ in their core structure, leading to different applications and mechanisms of action.
Properties
IUPAC Name |
6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-14-13-18(15(2)12-17(14)29-4)30(27,28)25-9-5-8-24(10-11-25)20-7-6-19-22-21-16(3)26(19)23-20/h6-7,12-13H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBSSBGTOHDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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